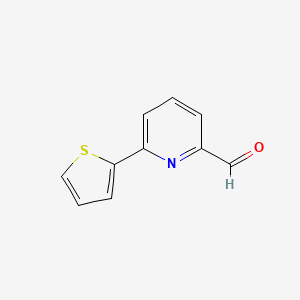

6-(2-噻吩基)-2-吡啶甲醛

描述

Molecular Structure Analysis

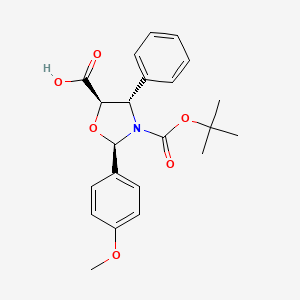

The molecular structure of a compound is crucial in determining its properties and reactivity. For “2,6-Di(2-thienyl)pyridine”, a related compound, the molecular structure includes a pyridine ring with two thiophene rings attached . The exact structure of “6-(2-Thienyl)-2-pyridinecarboxaldehyde” would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For “2,6-Di(2-thienyl)pyridine”, a related compound, the molecular weight is 243.4 g/mol, and it has a complexity of 212 . The exact properties of “6-(2-Thienyl)-2-pyridinecarboxaldehyde” would need to be determined experimentally.科学研究应用

Methods of Application : The compound is typically incorporated into polymers through electropolymerization, which involves the application of an electric current to initiate the polymerization process .

Results : Polymers derived from this compound exhibit high charge carrier mobility and morphological stability, making them suitable for use in nanodevices and solar cells .

Methods of Application : The compound is processed through flexographic printing techniques to deposit active layers on flexible substrates, which is crucial for the production of flexible solar cells .

Results : The resulting solar cells demonstrate improved power conversion efficiency and can be produced on a large scale due to the simplicity of the layer deposition process .

Methods of Application : The synthesis involves green chemistry approaches using acceptor-donor-acceptor strategies, which are environmentally friendly and efficient .

Results : Polymers synthesized using this compound achieve hole mobilities up to 0.34 cm²/Vs, indicating their potential as functionalized semiconductor materials .

Methods of Application : Electropolymerization is employed to create polymers with extended conjugation lengths, which are then used in the fabrication of nanodevices .

Results : These polymers are found to be potential candidates for various nanodevice applications, including sensors and memory storage devices .

Methods of Application : Cross-linking strategies are applied to conductive polymers derived from the compound to enhance their electrochemical performance as cathode materials .

Results : Cross-linked polymers exhibit a higher discharge specific capacity and better capacity retention over multiple cycles compared to non-cross-linked counterparts .

Methods of Application : The compound is incorporated into materials that are then used in devices like LEDs and photovoltaic cells, where its photophysical properties are critical .

Results : Materials containing this compound show promising results in terms of emitted light color and efficiency, contributing to the advancement of optoelectronic devices .

Methods of Application : The dyes synthesized from this compound are anchored to nanocrystalline TiO2 semiconductors and are responsible for the absorption of light and the injection of electrons into the semiconductor .

Results : The dyes show potential as efficient photosensitizers, with quantum-chemical calculations indicating good performance in DSSCs .

Methods of Application : Copper (II) complexes with functionalized terpyridines derived from the compound are tested for their cytotoxicity against cancer cells .

Results : Some complexes exhibit significant antiproliferative effects, suggesting their potential use in cancer therapy .

Methods of Application : Copper (II) complexes are used as catalysts in reactions with hydrogen peroxide and tert-butyl-hydroperoxide to oxidize organic substrates .

Results : The catalytic processes yield significant amounts of desired products, indicating the effectiveness of these complexes in catalysis .

Methods of Application : Electrosynthesis is employed to create polymer membranes that incorporate the compound, which are then used in ECDs .

Results : These devices exhibit rapid switching times and high coloration efficiency, indicating their potential for commercial electrochromic applications .

Methods of Application : The compound is used to synthesize heteroleptic copper (I) complexes that emit light, which can be incorporated into OLEDs .

Results : The synthesized complexes demonstrate a photoluminescence quantum yield, making them suitable as active materials in OLEDs .

Methods of Application : The compound’s derivatives are tested for their inhibitory activity on enzymes and their ability to interact with various biological targets .

Results : These derivatives show promise in inhibiting pathways related to antibiotic resistance and cancer cell proliferation .

安全和危害

The safety and hazards of a compound depend on its physical and chemical properties. A safety data sheet for a related compound, “2-(2-Thienyl)ethanol”, indicates that it is harmful if swallowed and recommends avoiding ingestion and inhalation . The exact safety and hazards of “6-(2-Thienyl)-2-pyridinecarboxaldehyde” would need to be determined.

未来方向

The future directions for research on “6-(2-Thienyl)-2-pyridinecarboxaldehyde” could include further investigation into its synthesis, properties, and potential applications. For instance, acetyl-CoA synthetase 2 (ACSS2), an important member of the acetyl-CoA synthetase (ACSS) family, can catalyze the conversion of acetate to acetyl coenzyme A (acetyl-CoA), which is considered an important intermediate metabolite in the metabolism of energy substrates . This could be a potential area of investigation for “6-(2-Thienyl)-2-pyridinecarboxaldehyde” and similar compounds.

属性

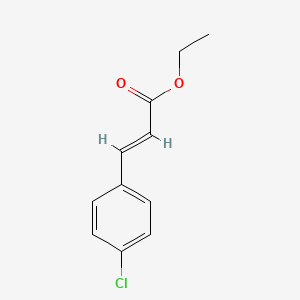

IUPAC Name |

6-thiophen-2-ylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-7-8-3-1-4-9(11-8)10-5-2-6-13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFJKPQZABOKLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=CC=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442040 | |

| Record name | 6-(2-Thienyl)-2-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Thienyl)-2-pyridinecarboxaldehyde | |

CAS RN |

208111-00-6 | |

| Record name | 6-(2-Thienyl)-2-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2-Thienyl)-2-pyridinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylaniline](/img/no-structure.png)

![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(5Z,10Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride](/img/structure/B1588477.png)